Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate
Overview
Description
Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate is a chemical compound with the molecular formula C13H10ClNO3 and a molecular weight of 263.68 g/mol . This compound is known for its role as a reagent in the preparation of various quinoline-carboxamide compounds, including lenvatinib, an orally active inhibitor of multiple receptor tyrosine kinases.
Preparation Methods
The synthesis of Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate typically involves the reaction of 2-chloro-4-hydroxyaniline with phenyl chloroformate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form quinones or reduction to form corresponding alcohols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol.
Scientific Research Applications
Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate involves its interaction with molecular targets such as receptor tyrosine kinases. By inhibiting these kinases, the compound can modulate various signaling pathways involved in cell proliferation, differentiation, and survival . This makes it a valuable tool in cancer research and therapy.
Comparison with Similar Compounds
Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate can be compared with other similar compounds such as:
Phenyl N-(2-hydroxyphenyl)carbamate: Lacks the chloro group, which may affect its reactivity and biological activity.
Phenyl N-(2-chloro-4-methoxyphenyl)carbamate: Contains a methoxy group instead of a hydroxyl group, which can influence its chemical properties and applications.
2-Chloro-N-(2-hydroxyphenyl)nicotinamide: A structurally related compound with different functional groups that may exhibit distinct biological activities.
Properties
IUPAC Name |
phenyl N-(2-chloro-4-hydroxyphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-11-8-9(16)6-7-12(11)15-13(17)18-10-4-2-1-3-5-10/h1-8,16H,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDLNHLYEKFAHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=C(C=C(C=C2)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460979 | |
Record name | Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796848-80-1 | |
Record name | Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=796848-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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